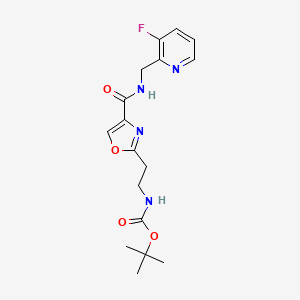
tert-Butyl (2-(4-(((3-fluoropyridin-2-yl)methyl)carbamoyl)oxazol-2-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(4-(((3-fluoropyridin-2-yl)methyl)carbamoyl)oxazol-2-yl)ethyl)carbamate: is a complex organic compound featuring a tert-butyl carbamate group linked to a fluoropyridine and oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-(((3-fluoropyridin-2-yl)methyl)carbamoyl)oxazol-2-yl)ethyl)carbamate typically involves multi-step organic reactions:
Formation of the Fluoropyridine Intermediate: The initial step involves the synthesis of the 3-fluoropyridine intermediate. This can be achieved through halogenation reactions using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Carbamoylation: The fluoropyridine intermediate is then subjected to carbamoylation using tert-butyl isocyanate to form the carbamate linkage.
Oxazole Formation: The final step involves the formation of the oxazole ring through cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) and appropriate base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (2-(4-(((3-fluoropyridin-2-yl)methyl)carbamoyl)oxazol-2-yl)ethyl)carbamate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound is explored for its potential as a pharmacophore in drug discovery. The presence of the fluoropyridine and oxazole moieties suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for applications in material science and polymer chemistry.
Mechanism of Action
The mechanism by which tert-Butyl (2-(4-(((3-fluoropyridin-2-yl)methyl)carbamoyl)oxazol-2-yl)ethyl)carbamate exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the oxazole ring can participate in coordination with metal ions or other biomolecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloropyridin-4-yl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
Uniqueness
Compared to similar compounds, tert-Butyl (2-(4-(((3-fluoropyridin-2-yl)methyl)carbamoyl)oxazol-2-yl)ethyl)carbamate stands out due to the presence of both the fluoropyridine and oxazole moieties. This unique combination enhances its potential for diverse chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C17H21FN4O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-[(3-fluoropyridin-2-yl)methylcarbamoyl]-1,3-oxazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C17H21FN4O4/c1-17(2,3)26-16(24)20-8-6-14-22-13(10-25-14)15(23)21-9-12-11(18)5-4-7-19-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,20,24)(H,21,23) |
InChI Key |
PRIHDZJFZSVACR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CO1)C(=O)NCC2=C(C=CC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



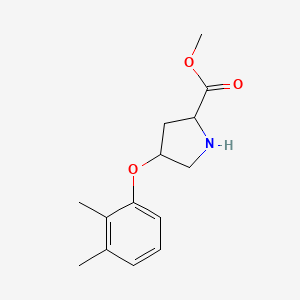



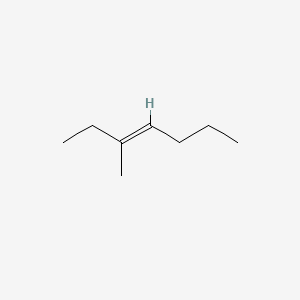

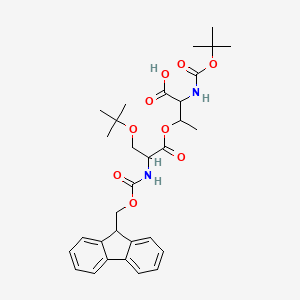

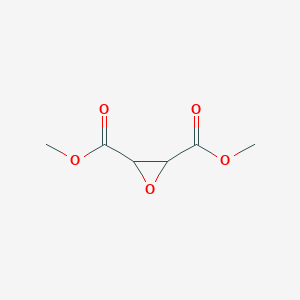
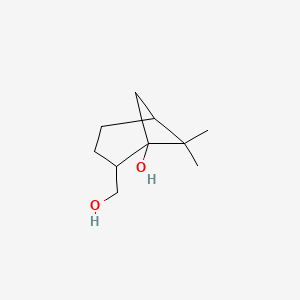

![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide](/img/structure/B12104582.png)

